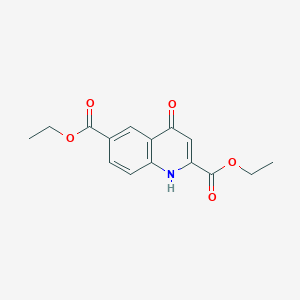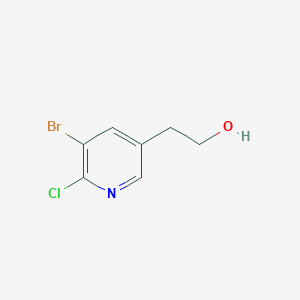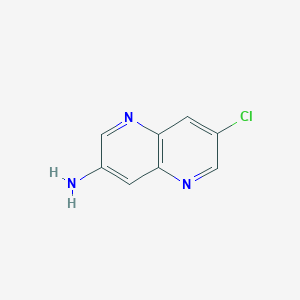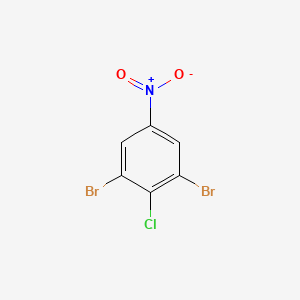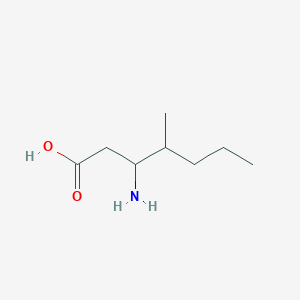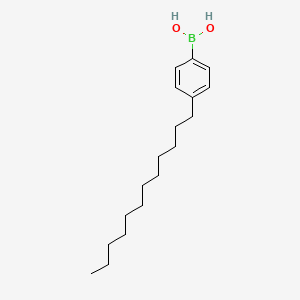![molecular formula C13H11ClN2O2 B3032566 [4-(4-Chlorophenoxy)phenyl]urea CAS No. 23822-43-7](/img/structure/B3032566.png)
[4-(4-Chlorophenoxy)phenyl]urea
Overview
Description
[4-(4-Chlorophenoxy)phenyl]urea: is a chemical compound with the molecular formula C13H11ClN2O2 . It is characterized by the presence of a chlorophenoxy group attached to a phenylurea structure. This compound is known for its versatile applications in various scientific fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
It’s known that similar compounds with a chloro phenylurea group have demonstrated potent anticancer effects .
Mode of Action
It’s known that similar compounds induce apoptosis in hepatocellular carcinoma cells . This suggests that [4-(4-Chlorophenoxy)phenyl]urea might interact with its targets to trigger programmed cell death.
Biochemical Pathways
Given its potential anticancer effects , it may influence pathways related to cell growth and survival.
Result of Action
Similar compounds have been shown to induce apoptosis in hepatocellular carcinoma cells , suggesting that this compound might have similar effects.
Biochemical Analysis
Molecular Mechanism
The molecular mechanism of [4-(4-Chlorophenoxy)phenyl]urea involves its binding interactions with biomolecules. It acts as an agonist for cytokinin receptors, binding to these receptors and activating them. This activation leads to a cascade of intracellular events, including the phosphorylation of proteins involved in signal transduction pathways. Additionally, this compound can inhibit certain enzymes, thereby modulating their activity and influencing cellular processes. Changes in gene expression are also observed, as the compound can activate transcription factors that regulate the expression of specific genes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. In plant cells, the compound is transported through the xylem and phloem, reaching various tissues where it exerts its effects. In animal cells, this compound can be distributed to different tissues via the bloodstream, where it interacts with target cells. The localization and accumulation of the compound are influenced by its binding to specific proteins, which can affect its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. In plant cells, the compound is primarily localized in the cytoplasm and nucleus, where it interacts with cytokinin receptors and transcription factors. Targeting signals and post-translational modifications play a role in directing this compound to specific compartments or organelles. In animal cells, the compound’s localization can vary depending on the cell type and experimental conditions, but it is generally found in the cytoplasm and nucleus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Chlorophenoxy)phenyl]urea typically involves the reaction of 4-chlorophenol with phenyl isocyanate . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene , under controlled temperature conditions. The reaction proceeds through the formation of an intermediate, which is then treated with ammonium hydroxide to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium on carbon , can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
[4-(4-Chlorophenoxy)phenyl]urea: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like or , leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using or , resulting in the formation of amines.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Substituted phenylureas.
Scientific Research Applications
[4-(4-Chlorophenoxy)phenyl]urea: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an anticancer agent and in the treatment of neurodegenerative diseases.
Industry: Utilized in the production of herbicides and pesticides.
Comparison with Similar Compounds
[4-(4-Chlorophenoxy)phenyl]urea: can be compared with other similar compounds, such as:
4-Chlorophenoxyacetic acid: A synthetic auxin used as a herbicide.
2,4-Dichlorophenoxyacetic acid: Another synthetic auxin widely used in agriculture.
4-(2,4-Dichlorophenoxy)butanoic acid: A herbicide with similar structural features.
The uniqueness of This compound lies in its specific combination of the chlorophenoxy and phenylurea moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[4-(4-chlorophenoxy)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-9-1-5-11(6-2-9)18-12-7-3-10(4-8-12)16-13(15)17/h1-8H,(H3,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNBRWHYYUWQMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)N)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041211 | |
| Record name | [4-(4-Chlorophenoxy)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23822-43-7 | |
| Record name | N-[4-(4-Chlorophenoxy)phenyl]urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23822-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, N-(4-(4-chlorophenoxy)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023822437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, N-[4-(4-chlorophenoxy)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [4-(4-Chlorophenoxy)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(4-Chlorophenoxy)phenyl]urea | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W72B5LVE5K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide](/img/structure/B3032483.png)
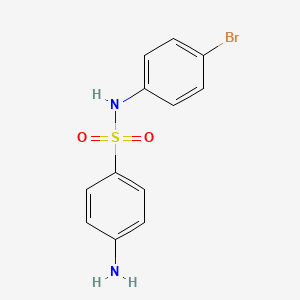
![2-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B3032487.png)
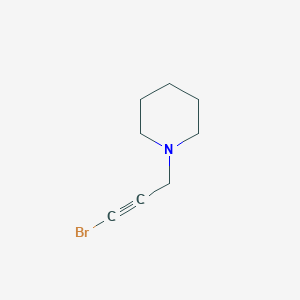
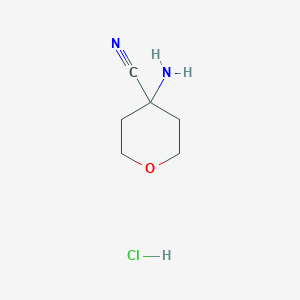

![Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B3032494.png)
